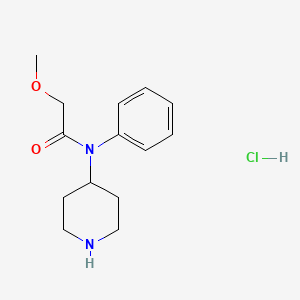

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride

概要

説明

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is an analytical reference standard categorized as an opioid. It is a presumptive metabolite of methoxyacetyl fentanyl (hydrochloride) and is primarily used in research and forensic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methoxyacetyl norfentanyl (hydrochloride) involves the reaction of methoxyacetyl chloride with norfentanyl in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory synthesis, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acyl group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs .

科学的研究の応用

Analgesic Properties

The compound is structurally related to fentanyl, a well-known opioid analgesic. Research has indicated that derivatives of fentanyl, including 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride, exhibit high affinity for the mu-opioid receptor (MOR), which is pivotal in pain modulation. Studies have shown that compounds designed with similar scaffolds can achieve effective analgesia while potentially offering improved safety profiles compared to traditional opioids .

Multitarget Drug Development

Recent advancements in drug design have led to the exploration of multitarget analgesics, which can interact with multiple receptors involved in pain pathways. The ability of this compound to bind not only to opioid receptors but also to non-opioid targets (such as cannabinoid receptors and imidazoline binding sites) positions it as a candidate for developing multifunctional analgesics. This approach aims to enhance therapeutic efficacy while minimizing side effects associated with single-target drugs .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various chemical reactions involving piperidine derivatives and acetamides, allowing for modifications that may enhance its potency or selectivity towards specific receptors .

Table 1: Synthesis Pathways and Variants

| Compound Variant | Synthetic Route | Key Characteristics |

|---|---|---|

| Original Compound | Piperidine + Acetamide | High MOR affinity |

| Variant A | Substituted Piperidine | Improved CNS penetration |

| Variant B | Altered Acetamide structure | Enhanced receptor selectivity |

Case Studies and Research Findings

Several studies have investigated the effects of compounds related to this compound on pain management and receptor interactions.

Study on Pain Modulation

A study published in a pharmacological journal examined the analgesic effects of a series of fentanyl analogs, including those based on the compound . The findings indicated that certain modifications led to increased potency at the mu-opioid receptor while maintaining lower side effects compared to traditional opioids .

Safety Profile Assessment

Research conducted by the International Narcotics Control Board highlighted the importance of assessing the safety profiles of new opioid derivatives. The study suggested that while compounds like this compound show promise, further investigation into their long-term effects and potential for addiction is necessary .

作用機序

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesic and sedative effects. The compound’s high affinity for the mu-opioid receptor is responsible for its potent opioid activity .

類似化合物との比較

Methoxyacetyl fentanyl (hydrochloride): The parent compound of methoxyacetyl norfentanyl (hydrochloride), with similar opioid activity.

Norfentanyl: A primary metabolite of fentanyl, used as a reference standard in forensic toxicology.

Acetyl fentanyl: Another fentanyl analog with similar pharmacological properties.

Uniqueness: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structure, which includes a methoxyacetyl group. This structural feature influences its metabolic pathway and pharmacokinetic properties, making it a valuable compound for studying the metabolism of fentanyl analogs .

生物活性

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride, commonly referred to as methoxyacetylfentanyl, is a synthetic compound belonging to the class of fentanyl analogs. Its structural modifications suggest potential opioid activity, which has prompted extensive research into its biological effects, pharmacokinetics, and safety profile. This article synthesizes current findings from various studies to provide a comprehensive overview of the compound's biological activity.

Methoxyacetylfentanyl is characterized by its unique chemical structure that includes a methoxy group and a piperidine ring. This configuration influences its interaction with opioid receptors, particularly the μ-opioid receptor, which is pivotal in mediating analgesic effects.

Opioid Receptor Binding

Research indicates that methoxyacetylfentanyl exhibits significant binding affinity to μ-opioid receptors. The presence of the phenyl group and the piperidinyl nitrogen enhances its receptor binding capabilities compared to non-substituted or differently substituted analogs. This structural feature allows for better accommodation within the receptor's hydrophobic cavity, contributing to its potency as an analgesic agent .

Metabolism and Pharmacokinetics

The metabolism of methoxyacetylfentanyl primarily involves hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes facilitate N-dealkylation and hydroxylation processes, leading to the formation of various metabolites, some of which may retain biological activity . The metabolic pathways are critical for understanding the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Metabolic Pathways of Methoxyacetylfentanyl

| Metabolic Process | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| N-Dealkylation | CYP3A4 | Inactive metabolites |

| Hydroxylation | CYP3A4/CYP3A5 | Hydroxyfentanyl |

| Amide Hydrolysis | Various | Despropionylfentanyl |

Clinical Implications

Methoxyacetylfentanyl has been implicated in several cases of opioid overdose due to its high potency relative to morphine and other opioids. Reports indicate that even small doses can lead to severe respiratory depression and potential fatalities. For instance, in a study analyzing fentanyl analogs, methoxyacetylfentanyl was identified as a significant contributor to overdose cases in specific regions .

Toxicological Assessments

Risk assessments conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted the need for stringent controls on methoxyacetylfentanyl due to its potential for abuse and severe health risks. The compound's rapid onset of action and high potency necessitate careful monitoring in clinical and forensic contexts .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the same chemical class. While methoxyacetylfentanyl itself has not been extensively tested for anticonvulsant effects, analogs such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated varying degrees of efficacy in animal models . These findings suggest potential avenues for further investigation into the therapeutic applications of methoxyacetylfentanyl.

特性

IUPAC Name |

2-methoxy-N-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-11-14(17)16(12-5-3-2-4-6-12)13-7-9-15-10-8-13;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWIKZYPYYGOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037304 | |

| Record name | Methoxyacetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101365-59-7 | |

| Record name | Methoxyacetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。